4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine
CAS No.: 406471-61-2
Cat. No.: VC5387017
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 406471-61-2 |
|---|---|
| Molecular Formula | C17H15N3O2S |
| Molecular Weight | 325.39 |
| IUPAC Name | 4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C17H15N3O2S/c21-20(22)15-8-6-14(7-9-15)16-12-23-17(19-16)18-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,18,19) |
| Standard InChI Key | MSRUERFSGFEZQG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
4-(4-Nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS: 406471-61-2) is a thiazole-derived small molecule with a molecular formula of and a molecular weight of 325.39 g/mol. Its IUPAC name reflects its structure: a thiazole ring substituted at the 4-position with a 4-nitrophenyl group and at the 2-position with a phenylethylamine moiety. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)N+[O-] | |
| InChIKey | MSRUERFSGFEZQG-UHFFFAOYSA-N | |
| Solubility | Not available | |
| Stability | Stable under standard conditions |
The nitro group at the para position of the phenyl ring and the phenylethyl side chain contribute to its electronic and steric properties, influencing its biological interactions .
Synthesis and Structural Optimization
The synthesis of thiazole derivatives like this compound typically involves cyclization reactions. A common route includes:
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Thiazole Ring Formation: Reacting thiourea or thioacetamide with α-halo ketones or aldehydes .
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Substitution Reactions: Introducing the 4-nitrophenyl group via Suzuki coupling or nucleophilic aromatic substitution, followed by alkylation of the amine group with phenylethyl bromide .
In a study by Molecules (2017), a related series of N,N-disubstituted-4-arylthiazole-2-methylamine derivatives were synthesized using Lawesson’s reagent and POCl to facilitate cyclization . For this compound, the nitro group’s electron-withdrawing nature enhances reactivity during substitution steps, as evidenced by improved cholesteryl ester transfer protein (CETP) inhibition in analogs .
Pharmacological Activity and Mechanism
While direct biological data for this compound is limited, structurally similar thiazoles exhibit CETP inhibition, a target for cardiovascular disease therapeutics . Key findings include:
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CETP Inhibition: Analogous compounds (e.g., Compound 30 in ) showed IC values of 0.79 ± 0.02 μM, attributed to electron-withdrawing groups (e.g., nitro) at the 4-position of the aryl ring .
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Structure-Activity Relationship (SAR):
Applications in Drug Development
Thiazole derivatives are explored for:
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- concentration of a solution resulting from a known mass of compound in a specific volume